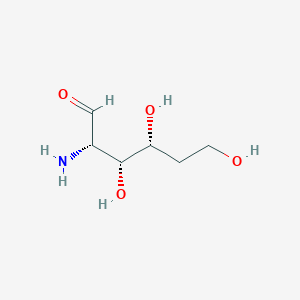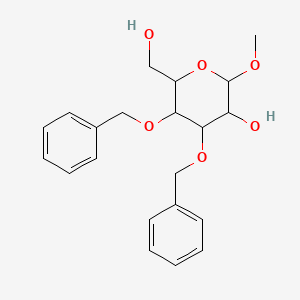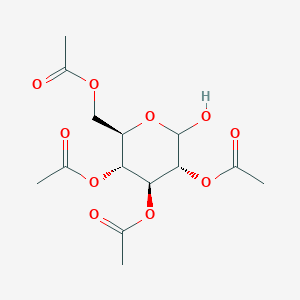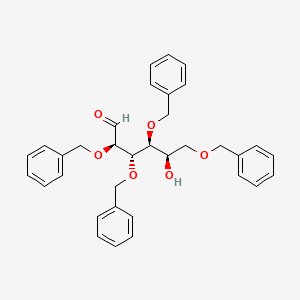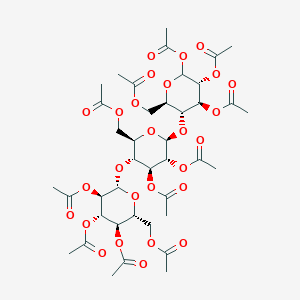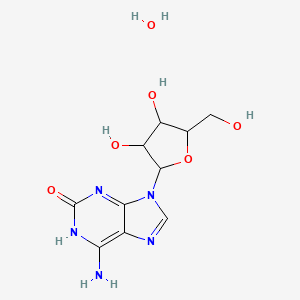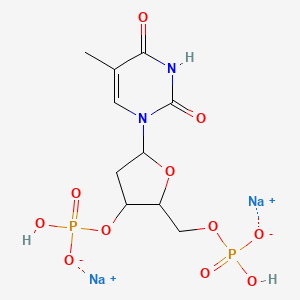
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O5 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .
Mode of Action
EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .
Biochemical Pathways
The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .
Pharmacokinetics
It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .
Result of Action
The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
特性
CAS番号 |
35978-97-3 |
|---|---|
分子式 |
C12H24N2O5 |
分子量 |
276.33 g/mol |
IUPAC名 |
6-amino-N-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7-,9+,10+,11-,12-/m0/s1 |
InChIキー |
OCYKRQKYASNHPN-AJTCFPGGSA-N |
SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)NC(=O)CCCCCN)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
同義語 |
6-Amino-N-(6-deoxy-β-L-galactopyranosyl Hexanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


